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Compound of Interest

Compound Name: di-n-butyldiacetoxygermane

Cat. No.: B081700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for di-n-
butyldiacetoxygermane, a compound of interest in organometallic chemistry and materials

science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by detailed

experimental protocols for data acquisition.

Introduction
Di-n-butyldiacetoxygermane, with the chemical formula (C₄H₉)₂Ge(OOCCH₃)₂, is an

organogermanium compound featuring a central germanium atom bonded to two n-butyl

groups and two acetate ligands. Understanding its structural and electronic properties through

spectroscopic analysis is crucial for its application in various fields, including as a precursor for

germanium-containing materials and as a catalyst. This guide serves as a core reference for

the spectroscopic characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analysis of di-n-butyldiacetoxygermane. It is important to note that

while IR data is based on general predictions for organometallic acetates, the NMR and MS

data are estimations derived from the closely related and well-characterized tin analogue, di-n-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b081700?utm_src=pdf-interest
https://www.benchchem.com/product/b081700?utm_src=pdf-body
https://www.benchchem.com/product/b081700?utm_src=pdf-body
https://www.benchchem.com/product/b081700?utm_src=pdf-body
https://www.benchchem.com/product/b081700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


butyltin diacetate, due to the limited availability of direct experimental data for the germanium

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Di-n-butyldiacetoxygermane

Protons
Chemical Shift
(δ, ppm)
(Estimated)

Multiplicity Integration

Coupling
Constant (J,
Hz)
(Estimated)

-Ge-CH₂-CH₂-

CH₂-CH₃
~ 0.9 Triplet 6H ~ 7.3

-Ge-CH₂-CH₂-

CH₂-CH₃
~ 1.3 Sextet 4H ~ 7.5

-Ge-CH₂-CH₂-

CH₂-CH₃
~ 1.5 Quintet 4H ~ 7.8

-Ge-CH₂-CH₂-

CH₂-CH₃
~ 1.1 Triplet 4H ~ 8.0

-O-C(O)-CH₃ ~ 2.1 Singlet 6H -

Table 2: Predicted ¹³C NMR Spectroscopic Data for Di-n-butyldiacetoxygermane

Carbon Chemical Shift (δ, ppm) (Estimated)

-Ge-CH₂-CH₂-CH₂-CH₃ ~ 13.7

-Ge-CH₂-CH₂-CH₂-CH₃ ~ 26.5

-Ge-CH₂-CH₂-CH₂-CH₃ ~ 27.3

-Ge-CH₂-CH₂-CH₂-CH₃ ~ 18.0

-O-C(O)-CH₃ ~ 22.5

-O-C(O)-CH₃ ~ 180.0
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Di-n-butyldiacetoxygermane

Functional Group Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

C-H (n-butyl) Stretching 2850 - 2960 Strong

C=O (acetate) Stretching 1700 - 1740 Strong

C-H (n-butyl, acetate) Bending 1375 - 1465 Medium

C-O (acetate) Stretching 1200 - 1250 Strong

Ge-C Stretching 550 - 650 Medium

Ge-O Stretching 650 - 750 Medium

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Di-n-butyldiacetoxygermane (Electron

Ionization)

m/z (Estimated) Proposed Fragment

306 [(C₄H₉)₂Ge(OOCCH₃)₂]⁺ (Molecular Ion)

249 [(C₄H₉)₂Ge(OOCCH₃)]⁺

191 [(C₄H₉)Ge(OOCCH₃)]⁺

133 [(C₄H₉)Ge]⁺

57 [C₄H₉]⁺

43 [CH₃CO]⁺

Experimental Protocols
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The following sections provide detailed methodologies for the spectroscopic analysis of di-n-
butyldiacetoxygermane. Given its potential sensitivity to air and moisture, all manipulations

should be carried out under an inert atmosphere (e.g., nitrogen or argon).

NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the

protons and carbons in the molecule.

Materials:

Di-n-butyldiacetoxygermane sample

Deuterated chloroform (CDCl₃), dried over molecular sieves

NMR tube (5 mm)

Glass syringe and needle

Schlenk line or glovebox

Procedure:

In an inert atmosphere (glovebox or Schlenk line), dissolve 10-20 mg of di-n-
butyldiacetoxygermane in approximately 0.6 mL of deuterated chloroform.

Transfer the solution to a clean, dry 5 mm NMR tube using a glass syringe.

Seal the NMR tube with a cap.

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Set the spectral

width to cover the range of -1 to 10 ppm. Use a sufficient number of scans to achieve a good

signal-to-noise ratio.

Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Set the spectral

width to cover the range of 0 to 200 ppm. A larger number of scans will be necessary

compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
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Process the spectra using appropriate software. Reference the ¹H spectrum to the residual

CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by analyzing the vibrational

frequencies.

Materials:

Di-n-butyldiacetoxygermane sample

FT-IR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total

Reflectance (ATR) accessory

Volatile solvent (e.g., dry hexane or dichloromethane) for cleaning

Procedure:

Ensure the liquid cell plates or the ATR crystal are clean and dry.

For a liquid cell: Apply a small drop of di-n-butyldiacetoxygermane onto one of the salt

plates and carefully place the second plate on top to create a thin film.

For an ATR accessory: Place a small drop of the sample directly onto the ATR crystal.

Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.

Collect a background spectrum of the empty cell/ATR crystal and subtract it from the sample

spectrum.

Clean the cell plates or ATR crystal thoroughly with a suitable dry solvent after the

measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:
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Di-n-butyldiacetoxygermane sample

Mass spectrometer with an Electron Ionization (EI) source

Volatile solvent (e.g., hexane or ethyl acetate)

Microsyringe

Procedure:

Prepare a dilute solution of di-n-butyldiacetoxygermane in a volatile solvent (e.g., 1 mg/mL

in hexane).

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatography inlet.

Set the EI source to a standard ionization energy of 70 eV.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-400).

Analyze the resulting spectrum to identify the molecular ion peak and the major fragment

ions. The isotopic pattern of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) should be considered

when analyzing the ion clusters.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organometallic compound like di-n-butyldiacetoxygermane.

Caption: General workflow for the spectroscopic characterization of di-n-
butyldiacetoxygermane.

To cite this document: BenchChem. [Spectroscopic Profile of Di-n-butyldiacetoxygermane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b081700#di-n-butyldiacetoxygermane-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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